An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule in public databases, this guide synthesizes predicted data, information from structurally similar compounds, and detailed, field-proven experimental protocols for its characterization. The content is structured to offer not only a summary of the compound's properties but also a practical framework for its empirical investigation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. Compounds bearing this moiety are known to interact with various biological targets, most notably dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. The inhibition of DHFR disrupts cellular replication and is a key mechanism of action for antibacterial, antiprotozoal, and anticancer therapies.
5-Bromo-6-ethyl-2,4-pyrimidinediamine belongs to this important class of compounds. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 6-position can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The bromine atom, a halogen, can participate in halogen bonding and alter the electronic nature of the pyrimidine ring, potentially enhancing binding affinity to target proteins. The ethyl group at the 6-position provides a lipophilic handle that can impact solubility, membrane permeability, and metabolic stability.
A thorough understanding of the physicochemical properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine is therefore a critical first step in its evaluation as a potential drug candidate. This guide provides a detailed examination of these properties, both predicted and through established experimental methodologies.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is fundamental to the study of any chemical entity.
Molecular Structure:
Figure 1: Chemical structure of 5-Bromo-6-ethyl-2,4-pyrimidinediamine.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 5-Bromo-6-ethylpyrimidine-2,4-diamine |
| Molecular Formula | C₆H₉BrN₄ |
| Molecular Weight | 217.07 g/mol |
| Canonical SMILES | CCC1=C(Br)C(=NC(=N1)N)N |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational prediction tools provide valuable initial estimates of a compound's physicochemical properties. These predictions are based on the molecule's structure and are useful for guiding experimental design and prioritizing compounds in early-stage drug discovery.
Table 2: Predicted Physicochemical Properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 180 - 220 | Influences solubility, stability, and formulation development. |
| Boiling Point (°C) | > 400 (decomposes) | Generally not a critical parameter for solid oral dosage forms. |
| LogP (Octanol/Water) | 1.5 - 2.5 | A measure of lipophilicity; affects absorption, distribution, and metabolism. |
| Aqueous Solubility | Sparingly soluble | Impacts dissolution rate and bioavailability. Solubility is expected to be pH-dependent. |
| pKa (most basic) | 5.0 - 6.5 | Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| pKa (second basic) | 1.0 - 2.5 | A second protonation site on the pyrimidine ring. |
| Polar Surface Area (Ų) | ~78 | Influences membrane permeability and interactions with polar targets. |
Note: These values are estimates from various computational models and should be confirmed by experimental determination.
Synthesis and Spectroscopic Characterization
Plausible Synthetic Route
The synthesis of 5-bromo-6-ethyl-2,4-pyrimidinediamines can be envisioned through established pyrimidine chemistry. A plausible route involves the condensation of a β-keto nitrile with guanidine to form the 2-amino-4-hydroxypyrimidine core, followed by functional group manipulations.
Figure 2: Plausible synthetic workflow for 5-Bromo-6-ethyl-2,4-pyrimidinediamine.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the two amino groups (which may be broad and exchangeable with D₂O), and a signal for the pyrimidine ring proton. The exact chemical shifts will depend on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., aromatic carbons, aliphatic carbons).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the ethyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the fingerprint region, 1500-1650 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethyl group and components of the pyrimidine ring.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established methodologies in the pharmaceutical sciences.
Melting Point Determination
Scientific Rationale: The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range typically indicates the presence of impurities. This method provides a quick and reliable assessment of purity and identity.
Figure 3: Workflow for melting point determination.
Protocol:
-
Sample Preparation:
-
Ensure the sample of 5-Bromo-6-ethyl-2,4-pyrimidinediamine is completely dry.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Tamp the open end of a capillary tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 2-3 mm.
-
-
Apparatus:
-
A calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.
-
-
Procedure:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, first perform a rapid determination by increasing the temperature at a rate of 10-20 °C per minute to get an approximate melting point.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slow rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts (the completion of melting).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).[1][2]
-
Aqueous Solubility (pH-Dependent)
Scientific Rationale: The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For ionizable compounds like 5-Bromo-6-ethyl-2,4-pyrimidinediamine, solubility is highly dependent on the pH of the medium due to the protonation/deprotonation of the amino groups. The shake-flask method is the gold standard for determining equilibrium solubility.
Figure 4: Workflow for pH-dependent solubility determination.
Protocol:
-
Materials:
-
A series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
A shaker bath capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).
-
A method for quantifying the concentration of the compound (e.g., a calibrated HPLC-UV or UV-Vis spectrophotometer).
-
-
Procedure:
-
Add an excess amount of solid 5-Bromo-6-ethyl-2,4-pyrimidinediamine to vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.
-
Seal the vials and place them in a shaker bath at a constant temperature.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.
-
Plot the measured solubility as a function of pH.
-
pKa Determination by Potentiometric Titration
Scientific Rationale: The acid dissociation constant (pKa) quantifies the strength of an acid or base. For 5-Bromo-6-ethyl-2,4-pyrimidinediamine, the pKa values of the amino groups will determine the extent of ionization at different pH values. Potentiometric titration is a highly accurate method for determining pKa by monitoring the pH of a solution as a titrant is added.[3][4][5][6]
Figure 5: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Apparatus and Reagents:
-
A calibrated pH meter with a combination pH electrode.
-
An automated titrator or a burette.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).
-
A solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
-
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Since the compound is basic, titrate with the standardized hydrochloric acid solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH and the volume of titrant added at each step.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point. For a diamino compound, there will be two equivalence points and thus two pKa values can be determined.
-
Conclusion
5-Bromo-6-ethyl-2,4-pyrimidinediamine is a molecule of significant interest due to its 2,4-diaminopyrimidine core, a scaffold with a proven track record in medicinal chemistry. While experimental data for this specific compound is not widely available, this guide has provided a comprehensive framework for its physicochemical characterization. The predicted properties suggest a compound with moderate lipophilicity and pH-dependent solubility, characteristics that are amenable to optimization in a drug discovery program. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these critical parameters. A thorough understanding of the physicochemical properties outlined in this guide will be invaluable for the rational design and development of novel therapeutics based on this promising scaffold.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Vrije Universiteit Brussel. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
